2-(Methylethyl)-1-[(4-propoxynaphthyl)sulfonyl]imidazole
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Overview
Description
2-(Methylethyl)-1-[(4-propoxynaphthyl)sulfonyl]imidazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an imidazole ring substituted with a methylethyl group and a 4-propoxynaphthylsulfonyl group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylethyl)-1-[(4-propoxynaphthyl)sulfonyl]imidazole typically involves multi-step organic reactionsThe final step involves the sulfonylation of the imidazole ring with 4-propoxynaphthylsulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as rhodium(III) can be employed to facilitate the coupling reactions, ensuring high efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(Methylethyl)-1-[(4-propoxynaphthyl)sulfonyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are often employed
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted imidazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Methylethyl)-1-[(4-propoxynaphthyl)sulfonyl]imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Methylethyl)-1-[(4-propoxynaphthyl)sulfonyl]imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or altering protein function. The imidazole ring can participate in hydrogen bonding and π-π interactions, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used for amine protection/deprotection sequences.
Sulfonylureas: Known for their hypoglycemic effects in treating diabetes.
Uniqueness
2-(Methylethyl)-1-[(4-propoxynaphthyl)sulfonyl]imidazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C19H22N2O3S |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-propan-2-yl-1-(4-propoxynaphthalen-1-yl)sulfonylimidazole |
InChI |
InChI=1S/C19H22N2O3S/c1-4-13-24-17-9-10-18(16-8-6-5-7-15(16)17)25(22,23)21-12-11-20-19(21)14(2)3/h5-12,14H,4,13H2,1-3H3 |
InChI Key |
UIZRZKJMXRDNPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CN=C3C(C)C |
Origin of Product |
United States |
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